Bienvenue dans la boutique en ligne BenchChem!

Conantokin-T

NMDA receptor pharmacology subunit selectivity electrophysiology

Choose Conantokin-T for broad-spectrum NMDA antagonism in pain research. Unlike NR2B-selective Con-G, it inhibits NR1a/NR2A, NR1a/NR2B, NR1b/NR2A, NR1b/NR2B (IC50 0.4 μM). Its scaffold enables subtype-selective engineering via single mutations. The Con-T[M8Q] variant shows 100-fold higher potency than ifenprodil with no locomotor side effects. Conantokin-T is the designated pain-indication conantokin. Procure >98% purity for CNS target validation and analgesic development.

Molecular Formula C110H175N31O45S
Molecular Weight 2683.8 g/mol
Cat. No. B549399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConantokin-T
Synonymscon-T(M8Q)
conantokin-T
Molecular FormulaC110H175N31O45S
Molecular Weight2683.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C110H175N31O45S/c1-47(2)37-66(94(163)128-61(20-16-35-121-110(119)120)87(156)135-69(40-54(102(171)172)103(173)174)92(161)123-51(8)83(152)125-64(27-30-80(149)150)91(160)141-81(49(5)6)101(170)131-60(19-12-15-34-113)85(154)126-59(18-11-14-33-112)86(155)139-73(44-76(116)144)93(162)122-50(7)82(118)151)133-100(169)74(45-77(117)145)140-99(168)72(43-57(108(183)184)109(185)186)137-95(164)67(38-48(3)4)132-90(159)65(31-36-187-9)130-84(153)58(17-10-13-32-111)127-89(158)63(25-28-75(115)143)129-96(165)68(39-52-21-23-53(142)24-22-52)134-97(166)71(42-56(106(179)180)107(181)182)138-98(167)70(41-55(104(175)176)105(177)178)136-88(157)62(26-29-79(147)148)124-78(146)46-114/h21-24,47-51,54-74,81,142H,10-20,25-46,111-114H2,1-9H3,(H2,115,143)(H2,116,144)(H2,117,145)(H2,118,151)(H,122,162)(H,123,161)(H,124,146)(H,125,152)(H,126,154)(H,127,158)(H,128,163)(H,129,165)(H,130,153)(H,131,170)(H,132,159)(H,133,169)(H,134,166)(H,135,156)(H,136,157)(H,137,164)(H,138,167)(H,139,155)(H,140,168)(H,141,160)(H,147,148)(H,149,150)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H4,119,120,121)/t50-,51-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,81-/m0/s1
InChIKeyUFVIUSQQHPISRQ-HNJXWIPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Conantokin-T for Research Procurement: NMDA Antagonist Peptide with Broad Subunit Profile


Conantokin-T (Con-T) is a 21-amino acid peptide purified from the venom of the fish-hunting cone snail Conus tulipa, distinguished by the presence of four γ-carboxyglutamate (Gla) residues critical for its biological activity [1]. The peptide acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, inhibiting NMDA receptor-mediated calcium influx in central nervous system neurons with a reported IC50 value of 2 μM (functional antagonism) [2] or 0.4 μM (non-competitive antagonism) . Unlike its more extensively characterized family member conantokin-G, which demonstrates high selectivity for NR2B-containing NMDA receptors, conantokin-T exhibits broad antagonist activity across multiple NMDA receptor subunit combinations including NR1a/NR2A, NR1a/NR2B, NR1b/NR2A, and NR1b/NR2B [3].

Why Generic NMDA Antagonists Cannot Substitute for Conantokin-T in Subunit Profiling Studies


The conantokin peptide family exhibits fundamentally divergent NMDA receptor subunit selectivity profiles that preclude functional substitution. Conantokin-G (Con-G) demonstrates high selectivity for NR2B-containing receptors, failing to substantially affect ion flow through NR1a,b/NR2A-transfected cells while potently inhibiting NR1a,b/NR2B-expressing cells [1]. In contrast, conantokin-T and conantokin-R serve as non-selective antagonists across all four major NMDAR subunit combinations tested (NR1a/2A, NR1a/2B, NR1b/2A, NR1b/2B) [1]. This broad antagonism profile distinguishes conantokin-T from both the NR2B-selective conantokin-G and the more potent but structurally distinct conantokin-R (IC50 = 93 nM) . Furthermore, conantokin-T possesses unique age-dependent physiological effects—inducing sleep-like states in young mice but hyperactivity in older mice—that are not replicated by other conantokin family members, precluding simple in-class substitution for behavioral pharmacology studies .

Conantokin-T Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Broad-Spectrum NMDA Receptor Subtype Antagonism vs. NR2B-Selective Conantokin-G

Conantokin-T exhibits non-selective antagonism across all four tested NMDA receptor subunit combinations, in stark contrast to conantokin-G which demonstrates high NR2B selectivity and fails to inhibit NR2A-containing receptors [1]. This broad activity profile makes conantokin-T the appropriate choice for studies requiring pan-NMDA receptor modulation rather than subunit-restricted intervention.

NMDA receptor pharmacology subunit selectivity electrophysiology ion channel antagonism

Conantokin-T Variant Con-T[M8Q] Demonstrates 100-Fold Higher In Vivo Potency than Ifenprodil in Morphine Dependence

The conantokin-T variant Con-T[M8Q], a selective NMDAR GluN2B (NR2B) antagonist, potently inhibits naloxone-induced jumping and conditioned place preference in morphine-dependent mice at nmol/kg doses, exhibiting 100-fold higher potency than ifenprodil, a classical NMDAR NR2B antagonist [1]. Importantly, Con-T[M8Q] displays no significant impacts on coordinated locomotion, spontaneous locomotor activity, or spatial memory at therapeutic doses, addressing a key limitation of conventional NR2B antagonists [1].

opiate dependence morphine tolerance NR2B antagonism in vivo pharmacology

Engineerable Subtype Selectivity: Con-T Variants Achieve Targeted NR2A, NR2B, or NR1b Selectivity via Single Residue Modifications

Unlike other conantokin family members with fixed selectivity profiles, conantokin-T can be engineered to achieve specific NMDA receptor subtype selectivity through targeted amino acid modifications or truncations [1]. Single-residue variants at position 8 produce distinct selectivity patterns: Con-T[M8A] and Con-T[M8Q] display NR2B selectivity, Con-T[M8E] shows enhanced activity toward NR1b-containing subtypes, and Con-T[M8I] exhibits maximal activity toward the NR1a/2A subtype [1]. C-terminal truncation variants further enhance subtype selectivity: Con-T[1-11] shows NR2A selectivity, Con-T[1-9] shows NR1b selectivity, and Con-T[1-8] shows NR1b/2A selectivity [1].

peptide engineering subtype-selective pharmacology conantokin variants NMDA receptor

Age-Dependent Physiological Effects: Sleep-Like State in Young Mice vs. Hyperactivity in Older Mice

Conantokin-T exhibits a unique age-dependent physiological profile not reported for other conantokin family members. In young mice, conantokin-T induces sleep-like symptoms, whereas in older mice it produces hyperactivity . This bidirectional, age-dependent behavioral response is a distinguishing feature of conantokin-T that is not described for conantokin-G or conantokin-R in published literature.

behavioral pharmacology developmental neuroscience age-dependent effects in vivo phenotyping

Con-T[M8Q] Attenuates Morphine Tolerance Development and Expression with Documented Molecular Mechanism

Con-T[M8Q] efficiently attenuates both the expression and development of morphine tolerance in mice [1]. Mechanistic studies demonstrate that con-T[M8Q] inhibits the transcription and expression of NMDAR NR2B subunit-related signaling molecules in the hippocampus, including NR2B, p-NR2B, CaMKII-α, CaMKII-β, CaMKIV, pERK, and c-fos [2]. This comprehensive molecular characterization distinguishes conantokin-T variants from other NMDA antagonists lacking such detailed pathway-level mechanistic validation.

morphine tolerance opioid research hippocampal signaling NR2B phosphorylation

Therapeutic Indication Profile: Con-T Prioritized for Pain vs. Con-G for Epilepsy and Neuroprotection

Based on preclinical characterization across multiple disease models, conantokin family members have been assigned distinct therapeutic indication profiles. Conantokin-T is specifically designated for pain applications, whereas conantokin-G is indicated for epilepsy, pain, and neuroprotection [1]. Conantokin-R is assigned to epilepsy indications [1]. This differentiation is supported by patent filings covering conantokins for producing analgesia or neuroprotection [2] and specifically for treating pain [3].

pain research therapeutic indication analgesia preclinical development

Conantokin-T Optimal Application Scenarios for Scientific Research and Industrial Procurement


Broad-Spectrum NMDA Receptor Pharmacology Studies Requiring Pan-Subunit Antagonism

Investigators studying NMDA receptor function across multiple subunit compositions should select conantokin-T over conantokin-G due to its demonstrated antagonist activity at NR1a/NR2A, NR1a/NR2B, NR1b/NR2A, and NR1b/NR2B receptor combinations. Conantokin-G is functionally inactive at NR2A-containing receptors, making it unsuitable for studies requiring pan-NMDA receptor modulation [1].

Development of Subtype-Selective NMDA Receptor Tool Compounds via Peptide Engineering

Conantokin-T serves as an optimal scaffold for engineering subtype-selective NMDA receptor antagonists. Single-residue modifications at position 8 (M8A, M8Q, M8E, M8I) or C-terminal truncations yield distinct selectivity profiles targeting NR2A, NR2B, NR1b, or NR1b/2A receptor subtypes [1]. This engineering flexibility is not documented for conantokin-G or conantokin-R, positioning conantokin-T as the preferred starting point for subtype-selective tool compound development.

Opiate Dependence and Morphine Tolerance Research with Improved Therapeutic Window

For programs investigating morphine dependence, tolerance, or opiate withdrawal, the conantokin-T variant Con-T[M8Q] offers 100-fold higher in vivo potency than ifenprodil with no significant impacts on locomotion, motor coordination, or spatial memory at therapeutic doses [1]. Con-T[M8Q] also provides validated molecular mechanism data showing inhibition of NR2B, p-NR2B, CaMKII-α/β, CaMKIV, pERK, and c-fos signaling in hippocampus [1].

Pain-Focused Preclinical Research Programs

Based on the curated therapeutic indication profile established across preclinical efficacy studies, conantokin-T is specifically designated for pain applications, whereas conantokin-G is indicated for epilepsy, pain, and neuroprotection, and conantokin-R for epilepsy [1]. Patent protection supports the use of conantokins for producing analgesia [2], and conantokin-T's specific assignment to pain indications makes it the rational selection for analgesic research programs requiring NMDA receptor antagonist tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conantokin-T

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.